molecular formula C18H15FN4O2 B4514490 N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4514490
M. Wt: 338.3 g/mol
InChI Key: LWHKJINLPNXDHP-UHFFFAOYSA-N
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Description

This compound features a 5-oxopyrrolidine-3-carboxamide core substituted with a 4-fluorophenyl group at the 1-position and a benzimidazol-2-ylidene moiety at the carboxamide nitrogen.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c19-12-5-7-13(8-6-12)23-10-11(9-16(23)24)17(25)22-18-20-14-3-1-2-4-15(14)21-18/h1-8,11H,9-10H2,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHKJINLPNXDHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The 5-oxopyrrolidine-3-carboxamide scaffold is a versatile pharmacophore. Modifications to its substituents significantly alter physicochemical properties, bioavailability, and biological activity. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of 5-Oxopyrrolidine-3-Carboxamide Derivatives

Compound Name / Substituents Molecular Weight (g/mol) Key Features / Applications Evidence Source
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide 368.36 (calc.) Benzimidazol-2-ylidene group enhances aromatic interactions; 4-fluorophenyl boosts lipophilicity.
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 364.40 Thiadiazole substituent improves metabolic stability; no reported biological activity.
N-(2-sec-butylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide 368.43 sec-Butylphenyl group increases hydrophobicity; predicted boiling point: 605.5±55.0 °C.
N-(2-ethylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide 326.36 Ethylphenyl substituent reduces steric hindrance; potential for enhanced binding affinity.
N-(4-butylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide 368.43 Butylphenyl group extends alkyl chain, altering solubility (predicted density: 1.222±0.06 g/cm³).
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide 324.33 Furan-2-ylmethyl group introduces polar heterocycle; predicted pKa: 10.70±0.10.
(RS)-N-[(RS)-3,4-Dibenzyl-5-oxoimidazolidin-1-yl]-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide 564.62 Dibenzylimidazolidinone moiety enhances rigidity; synthesized as a human neutrophil elastase inhibitor (34% yield).

Key Observations

Substituent Effects on Bioactivity: The dibenzylimidazolidinone derivative () demonstrated explicit application as an elastase inhibitor, highlighting the importance of bulky, rigid substituents for enzyme targeting . Thiadiazole- and benzimidazol-2-ylidene-containing compounds () lack reported bioactivity but exhibit structural features (e.g., heterocycles) associated with drug-like properties .

Physicochemical Properties :

  • Alkylaryl substituents (e.g., sec-butylphenyl, butylphenyl) increase hydrophobicity and boiling points (e.g., 605.5±55.0 °C in ), which may influence pharmacokinetics .
  • Polar groups like furan-2-ylmethyl () lower density (1.463±0.06 g/cm³) and alter solubility profiles .

Synthetic Accessibility: Yields for similar compounds vary widely. For example, the dibenzylimidazolidinone derivative was synthesized in 34% yield (), while antibacterial pyrrolidine derivatives () achieved up to 92% yield, suggesting route-dependent efficiency .

Contradictions and Limitations

  • Biological data are sparse for most analogs, limiting direct functional comparisons.
  • Physicochemical predictions (e.g., pKa, density) are computational and require experimental validation.

Research Implications

The 5-oxopyrrolidine-3-carboxamide core is a promising scaffold for drug discovery. Future work should prioritize:

  • Biological Screening : Testing the target compound and analogs for protease inhibition, antimicrobial activity, or kinase modulation.
  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents to optimize potency and pharmacokinetics.
  • Crystallographic Analysis : Using programs like SHELXL () to resolve 3D structures and guide rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

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